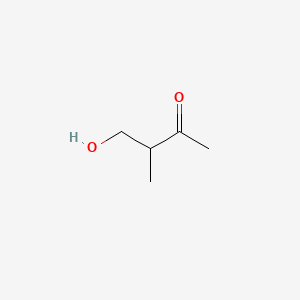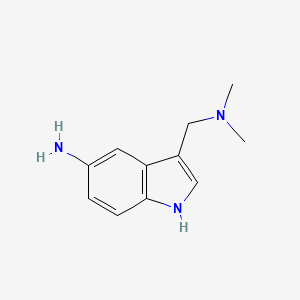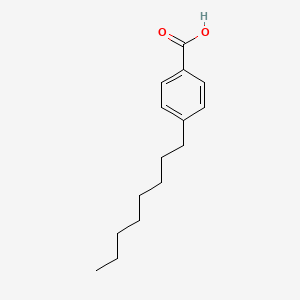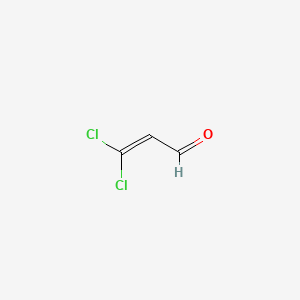
3,3-dichloroprop-2-enal
概要
説明
3,3-dichloroprop-2-enal: is an organic compound with the molecular formula C3H2Cl2O . It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the third carbon of the propenal structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 3,3-dichloroprop-2-enal can be synthesized through the addition of carbon tetrachloride to vinyl butyl ether. The reaction involves the formation of an intermediate, which is then hydrolyzed to yield this compound . Another method involves the reaction of propane, 1,1,1,3-tetrachloro-3-ethoxy with a suitable reagent .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acrolein under controlled conditions. The process involves the use of chlorine gas and a catalyst to facilitate the addition of chlorine atoms to the acrolein molecule .
化学反応の分析
Types of Reactions: 3,3-dichloroprop-2-enal undergoes various chemical reactions, including:
Condensation Reactions: It reacts with cyclic ketones to form 2:1 condensation products, which can further cyclize in an acid medium to form 2H-pyran-2-one derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Acid Catalysts: Used in condensation reactions to facilitate the formation of cyclic products.
Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace chlorine atoms.
Major Products Formed:
2H-Pyran-2-one Derivatives: Formed through cyclization of condensation products.
Substituted Acroleins: Formed through nucleophilic substitution reactions.
科学的研究の応用
3,3-dichloroprop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, including pyran derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3,3-dichloroprop-2-enal involves its reactivity towards nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding. This reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing chlorine atoms, which make the molecule highly reactive .
類似化合物との比較
- 3,3-Dichloropropenal
- 2,3,3-Trichloroacryloyl Chloride
- 3,3-Dichloroprop-2-enal
Comparison: this compound is unique due to its specific reactivity and the presence of two chlorine atoms on the third carbon. This makes it more reactive compared to similar compounds like 3,3-Dichloropropenal, which has only one chlorine atom. The presence of two chlorine atoms enhances its electrophilic nature, making it more suitable for certain chemical reactions .
特性
IUPAC Name |
3,3-dichloroprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDSQEOWWYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181071 | |
| Record name | 3,3-Dichloroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-51-3 | |
| Record name | 3,3-Dichloro-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dichloroacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002648513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloroprop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 3,3-Dichloroacrolein with carbonyl compounds, and what are the resulting products?
A1: 3,3-Dichloroacrolein exhibits reactivity towards both cyclic and acyclic carbonyl compounds. [, , ] These reactions typically involve a condensation step, where the carbonyl compound acts as a nucleophile, followed by a cyclization reaction. This sequence leads to the formation of valuable 2H-pyran-2-one derivatives. These heterocyclic compounds are important building blocks in organic synthesis and are found in various natural products and pharmaceuticals.
Q2: How do reaction conditions influence the outcome when using 3,3-Dichloroacrolein as a reagent?
A2: Research highlights the significant impact of reaction conditions on the outcome of reactions involving 3,3-Dichloroacrolein. [] For example, the addition of bromomalonic ester to α,β-unsaturated aldehydes, including 3,3-Dichloroacrolein, can lead to different products depending on factors such as solvent, temperature, and catalyst. Careful control over these parameters enables chemists to direct the reaction towards the desired regioisomer or product.
Q3: What are the potential applications of 3,3-Dichloroacrolein in synthetic chemistry?
A3: 3,3-Dichloroacrolein's unique reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, particularly 2H-pyran-2-ones. [, , ] These heterocycles are important structural motifs found in many natural products and pharmaceuticals, showcasing the compound's potential for drug discovery and development. Further research exploring its reactivity and optimizing reaction conditions could lead to new synthetic methodologies and the development of novel compounds with diverse applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


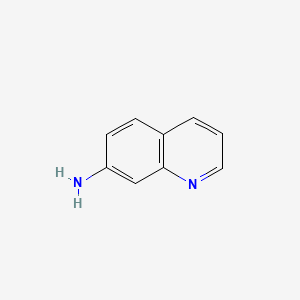

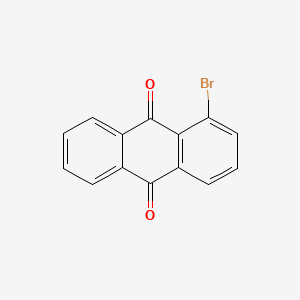


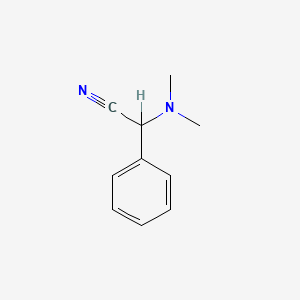

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)


